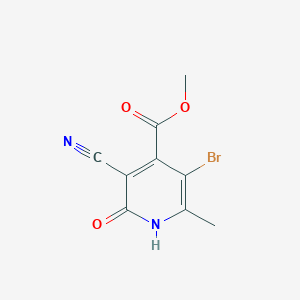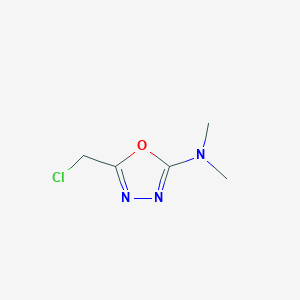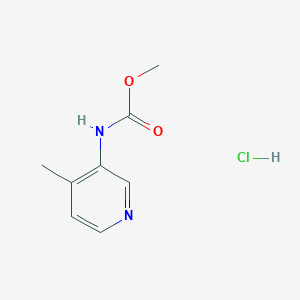
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. For instance, the bromo group could undergo substitution reactions, the cyano group could be hydrolyzed to a carboxylic acid, and the carboxylate group could react with bases or acids .Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Compounds
One key application involves the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines, crucial intermediates in the production of various organic molecules. Kumar et al. (2013) have efficiently synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates through a one-pot reaction, showcasing the compound's importance in creating multifunctional organic molecules (Kumar, Thakur, Margal, & Thomas, 2013). This process highlights the adaptability of Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in facilitating complex chemical transformations.
Development of Novel Materials
In the realm of material science, Abolude et al. (2021) synthesized and complexed disperse dyes derived from thiophene with metals, utilizing derivatives similar to the subject compound. These dyes demonstrated excellent fastness and diverse color shades on various fabrics, indicating potential applications in textile manufacturing and design (Abolude, Bello, Nkeonye, & Giwa, 2021).
Biological Activity and Medicinal Chemistry
In medicinal chemistry, derivatives of Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate have been synthesized to explore their potential biological activities. Bell et al. (2012) developed an efficient route for the manufacture of key intermediates used in the preparation of P2Y12 antagonists, a class of compounds with significant therapeutic potential, showcasing the compound's utility in the synthesis of pharmacologically relevant molecules (Bell, McIntyre, Garcia, Kitson, Therkelsen, Andersen, Zetterberg, Aurell, Bollmark, & Ehrl, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-4-7(10)6(9(14)15-2)5(3-11)8(13)12-4/h1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBFNCAMSYZJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)









